molecular formula C12H16O4 B14154936 5-Oxo-6-(pent-4-en-1-yl)-5,6-dihydro-2H-pyran-2-yl acetate CAS No. 89189-03-7

5-Oxo-6-(pent-4-en-1-yl)-5,6-dihydro-2H-pyran-2-yl acetate

Katalognummer: B14154936
CAS-Nummer: 89189-03-7
Molekulargewicht: 224.25 g/mol
InChI-Schlüssel: SOZXZWKWBPPEDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Oxo-6-(pent-4-en-1-yl)-5,6-dihydro-2H-pyran-2-yl acetate is a complex organic compound with a unique structure that includes a pyran ring, an acetate group, and a pent-4-en-1-yl side chain. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-6-(pent-4-en-1-yl)-5,6-dihydro-2H-pyran-2-yl acetate typically involves multi-step organic reactions. One common method includes the formation of the pyran ring followed by the introduction of the pent-4-en-1-yl side chain and the acetate group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

5-Oxo-6-(pent-4-en-1-yl)-5,6-dihydro-2H-pyran-2-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

5-Oxo-6-(pent-4-en-1-yl)-5,6-dihydro-2H-pyran-2-yl acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Oxo-6-(pent-4-en-1-yl)-5,6-dihydro-2H-pyran-2-yl acetate involves its interaction with molecular targets and pathways within a system. This could include binding to specific enzymes or receptors, leading to a cascade of biochemical reactions. The exact mechanism depends on the context of its use and the specific targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5-Oxo-6-(pent-4-en-1-yl)-5,6-dihydro-2H-pyran-2-yl acetate include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and structural features. This uniqueness can lead to different reactivity and applications, making it a valuable compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

89189-03-7

Molekularformel

C12H16O4

Molekulargewicht

224.25 g/mol

IUPAC-Name

(5-oxo-6-pent-4-enyl-2H-pyran-2-yl) acetate

InChI

InChI=1S/C12H16O4/c1-3-4-5-6-11-10(14)7-8-12(16-11)15-9(2)13/h3,7-8,11-12H,1,4-6H2,2H3

InChI-Schlüssel

SOZXZWKWBPPEDT-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1C=CC(=O)C(O1)CCCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.